3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid is a chemical compound known for its applications in various scientific fields. It is a sulfonic acid derivative with a cyclohexylethyl group attached to an amino propane chain. This compound is often used in biochemical and pharmaceutical research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid typically involves the reaction of cyclohexylethylamine with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with the aid of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonate derivatives, substituted amines, and various cyclohexyl-based compounds. These products have significant applications in medicinal chemistry and material science.
Scientific Research Applications
3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It is known to affect various signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanesulfonic acid: A related compound with similar structural features but lacking the cyclohexylethyl group.
Cyclohexylamine: Shares the cyclohexyl group but differs in its overall structure and properties.
Uniqueness
3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid is unique due to the presence of both the cyclohexylethyl group and the sulfonic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
CAS No. |
819863-23-5 |
---|---|
Molecular Formula |
C11H23NO3S |
Molecular Weight |
249.37 g/mol |
IUPAC Name |
3-[[(1S)-1-cyclohexylethyl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C11H23NO3S/c1-10(11-6-3-2-4-7-11)12-8-5-9-16(13,14)15/h10-12H,2-9H2,1H3,(H,13,14,15)/t10-/m0/s1 |
InChI Key |
ISIMAFLHGCNJJX-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1CCCCC1)NCCCS(=O)(=O)O |
Canonical SMILES |
CC(C1CCCCC1)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.